1-Ethyl-3-(2-methoxyphenyl)thiourea
Description
1-Ethyl-3-(2-methoxyphenyl)thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a 2-methoxyphenyl substituent at the N3 position (Figure 1). Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties . The 2-methoxyphenyl moiety in this compound may enhance its lipophilicity and binding affinity to biological targets, as seen in related structures .
Synthetic routes for this compound typically involve the reaction of 2-methoxyphenyl isothiocyanate with ethylamine or its derivatives under controlled conditions . Crystallographic studies of analogous thioureas reveal intermolecular hydrogen bonding and π-stacking interactions, which stabilize their solid-state structures .
Properties
IUPAC Name |
1-ethyl-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLIBDOUDZJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{2-methoxyaniline} + \text{ethyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Research indicates that 1-Ethyl-3-(2-methoxyphenyl)thiourea exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing promising cytotoxic effects. For example, studies highlight its effectiveness in inhibiting the growth of specific tumor cells, potentially making it a candidate for cancer treatment .
Antibacterial and Antifungal Properties
This compound also displays antibacterial and antifungal activities. In comparative studies, it has shown effectiveness against common pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Its broad-spectrum antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways .
Material Science Applications
Organocatalysis
This compound has been utilized as an organocatalyst in several chemical reactions. Its unique structure allows it to facilitate reactions such as the aza-Henry reaction with high yields and selectivity . This property is particularly valuable in synthetic chemistry for producing complex molecules efficiently.
Synthesis of New Derivatives
The compound serves as a precursor for synthesizing new thiourea derivatives with enhanced biological activities or improved physical properties. The introduction of various substituents can modify its reactivity and selectivity, making it a versatile building block in organic synthesis .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on the efficacy of this compound against breast cancer cells demonstrated a dose-dependent response, with IC50 values indicating significant inhibition at low concentrations. This suggests that further development could lead to effective therapeutic agents targeting specific cancer types .
Case Study: Organocatalytic Reactions
In a comparative study of thiourea derivatives as organocatalysts, this compound showed comparable reactivity to traditional catalysts while demonstrating superior environmental compatibility due to its organic nature. This positions it as a favorable option for green chemistry applications .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Thioureas
Substituent Effects on Molecular Geometry and Interactions
The position and nature of substituents significantly influence the physicochemical and biological properties of thioureas. Key comparisons include:
Substituent Position in Methoxyphenyl Derivatives
- 1-Ethyl-3-(3-methoxyphenyl)thiourea : The 3-methoxy group reduces steric hindrance compared to the 2-methoxy isomer. Crystallographic analysis shows π-stacking interactions and hydrogen-bonded tapes along crystal axes, similar to the 2-methoxy analog .
Acyl vs. Alkyl Substituents
- 1-Acyl Derivatives (e.g., 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea) : The acyl group introduces additional hydrogen-bonding sites and π-conjugation, leading to stronger intermolecular interactions (e.g., N–H⋯S and π–π stacking) . These derivatives exhibit enhanced enzyme inhibition, with IC50 values as low as 0.06 μM against acetylcholinesterase (AChE) .
Enzyme Inhibition
Antimicrobial and Anticancer Activity
Key Structural Insights from Crystallography
- Hydrogen Bonding : N–H⋯S and N–H⋯N interactions dominate in 1-ethyl-3-arylthioureas, forming tapes or dimers (e.g., 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms centrosymmetric dimers via N–H⋯S bonds) .
- π-Stacking : Observed in 1-acyl derivatives, where planar chromene or benzoyl groups enable face-to-face stacking, enhancing thermal stability .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-3-(2-methoxyphenyl)thiourea, and how are reaction conditions optimized?
The compound is typically synthesized via the reaction of ethylamine with 2-methoxyphenyl isothiocyanate in solvents like ethanol or methanol under reflux (60–80°C). Key parameters include:
Q. What chemical reactions are feasible with this thiourea derivative, and what products are formed?
The compound undergoes:
- Oxidation : Forms sulfoxides/sulfones using H₂O₂ or m-chloroperbenzoic acid.
- Reduction : LiAlH₄ converts the thiourea group to amines or thiols.
- Substitution : Nucleophilic replacements (e.g., halides) occur at the thiourea nitrogen under basic conditions .
Q. What biological activities have been reported for this compound?
Studies highlight:
- Antimicrobial activity : Effective against Gram-positive bacteria (e.g., S. aureus).
- Anticancer potential : Cytotoxicity in U-87 glioblastoma and MDA-MB-231 breast cancer cell lines .
- Enzyme inhibition : Targets proteases and kinases involved in disease pathways .
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) inform structural analysis and refinement?
Single-crystal X-ray studies reveal:
- Crystal system : Monoclinic (space group P21/n) with unit cell dimensions a = 11.08 Å, b = 8.61 Å, c = 11.97 Å .
- Hydrogen bonding : Intermolecular N–H···S and N–H···O bonds stabilize the lattice (Table 3 in ).
- Software tools : SHELXL refines structures using high-resolution data; SHELXPRO interfaces with macromolecular applications .
Q. How do substituent variations (e.g., methoxy vs. ethyl groups) impact biological activity?
Comparative studies with analogs show:
- Methoxy groups : Enhance solubility and membrane permeability, improving intracellular target engagement .
- Ethyl vs. methyl substituents : Ethyl groups increase steric bulk, altering enzyme-binding affinity .
- Indole-containing derivatives : Exhibit enhanced anticancer activity due to π-π stacking with biological targets .
Q. What methodological strategies optimize reaction yields for sulfoxide/sulfone derivatives?
Key approaches include:
- Catalyst selection : Pd/C or FeCl₃ accelerates oxidation without over-oxidation.
- Solvent systems : Acetic acid stabilizes reactive intermediates during H₂O₂ treatment .
- Temperature control : 25–40°C minimizes side reactions .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Docking studies : Identify binding sites in enzymes (e.g., thymidylate synthase) using AutoDock Vina.
- MD simulations : Reveal conformational stability of the compound-enzyme complex over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
